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Compound of Interest

3-(3-Methoxyphenoxy)propane-
1,2-diol

Cat. No.: B096440

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound
3-(3-Methoxyphenoxy)propane-1,2-diol. While comprehensive experimental spectra for this
specific isomer are not readily available in public databases, this document compiles predicted
data and general characteristics derived from spectroscopic principles and data available for its
isomers.

Chemical Structure and Properties
Chemical Formula: C10H140a4

Molecular Weight: 198.22 g/mol [1]

INChl Key: PVXJBKOQPCPILX-UHFFFAOYSA-N[1]

SMILES: COC1=CC(=CC=C1)OCC(CO)O[?]

Spectroscopic Data

The following sections present a summary of the available and predicted spectroscopic data for
3-(3-Methoxyphenoxy)propane-1,2-diol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 3-(3-Methoxyphenoxy)propane-1,2-diol is not
prevalent in the reviewed literature, the expected chemical shifts can be inferred based on the
structure.[1]

IH NMR (Proton NMR): The *H NMR spectrum is anticipated to show distinct signals for the
aromatic protons, the methoxy group protons, and the protons of the propane-1,2-diol moiety.
[1] The chemical shifts (d) are influenced by the electronic environment of the protons.[1]

13C NMR (Carbon-13 NMR): The 3C NMR spectrum will provide signals corresponding to each
unique carbon atom in the molecule, including those in the aromatic ring, the methoxy group,
and the propane-1,2-diol chain.

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of 3-(3-Methoxyphenoxy)propane-1,2-
diol is available.

Adduct Predicted m/z
[M+H]* 199.09648
[M+Na]* 221.07842
[M-H]- 197.08192
[M+NHa]* 216.12302
[M+K]* 237.05236
[M+H-H20]* 181.08646
[M]* 198.08865

Data sourced from PubChem|[2]

Under electron ionization (El), the molecular ion ([M]*) can be expected to fragment, producing
characteristic ions. Potential fragmentation patterns could include:[1]
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m/z Possible Fragment lon
198 [M]* (Molecular ion)

137 [M - CH20H - H20]*

124 [CH3OCeH40]*

109 [C7HsO]*

77 [CeHs]*

Data sourced from Benchchem[1]

Infrared (IR) Spectroscopy

The IR spectrum of 3-(3-Methoxyphenoxy)propane-1,2-diol is expected to exhibit
characteristic absorption bands corresponding to its functional groups.

Expected Wavenumber

Functional Group Vibrational Mode
(cm™)

O-H Stretching 3600-3200 (broad)
C-H (aromatic) Stretching 3100-3000

C-H (aliphatic) Stretching 3000-2850

C=C (aromatic) Stretching 1600-1450

C-O (ether) Stretching 1250-1000

C-0O (alcohol) Stretching 1260-1000

Expected ranges based on

general IR correlation tables.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 3-(3-
Methoxyphenoxy)propane-1,2-diol are not explicitly available in the searched literature.
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However, a general methodology can be outlined based on the synthesis of related
aryloxypropanediols.[1]

Synthesis

A common and effective method for synthesizing 3-aryloxy-propane-1,2-diols is through the
nucleophilic ring-opening of an epoxide with a phenoxide.[1]

o Deprotonation: 3-methoxyphenol is deprotonated using a suitable base (e.g., sodium
hydroxide, potassium carbonate) to form the 3-methoxyphenoxide nucleophile.[1]

» Nucleophilic Attack: The generated phenoxide attacks a three-carbon epoxide, such as
glycidol or epichlorohydrin, in a nucleophilic substitution (SN2) reaction on the strained three-
membered ring.[1] This step is crucial for establishing the desired connectivity.

o Work-up and Purification: The reaction mixture is then worked up to neutralize any remaining
base and remove salts. The crude product is purified, typically by flash chromatography, to
isolate the 3-(3-Methoxyphenoxy)propane-1,2-diol.

Spectroscopic Analysis

NMR Spectroscopy:

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCls, DMSO-ds).

o Data Acquisition: *H and 13C NMR spectra are acquired on a high-field NMR spectrometer.
For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and
proton-carbon connectivities.[1]

Mass Spectrometry:

e Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS).
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« lonization: An appropriate ionization technique is used, such as Electron lonization (El) or

Electrospray lonization (ESI).

o Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge

ratio (m/z) of the molecular ion and its fragment ions.

Infrared Spectroscopy:

o Sample Preparation: The IR spectrum can be obtained from a thin film of the neat liquid (if
applicable), as a KBr pellet for a solid, or using an Attenuated Total Reflectance (ATR)

accessory.

o Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-
400 cm~1,

» Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands of the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of an organic compound like 3-(3-Methoxyphenoxy)propane-1,2-diol.
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Caption: General workflow for synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b096440?utm_src=pdf-body-img
https://www.benchchem.com/product/b096440?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b096440
https://pubchemlite.lcsb.uni.lu/e/compound/86515
https://pubchemlite.lcsb.uni.lu/e/compound/86515
https://www.benchchem.com/product/b096440#3-3-methoxyphenoxy-propane-1-2-diol-spectroscopic-data-nmr-ms-ir
https://www.benchchem.com/product/b096440#3-3-methoxyphenoxy-propane-1-2-diol-spectroscopic-data-nmr-ms-ir
https://www.benchchem.com/product/b096440#3-3-methoxyphenoxy-propane-1-2-diol-spectroscopic-data-nmr-ms-ir
https://www.benchchem.com/product/b096440#3-3-methoxyphenoxy-propane-1-2-diol-spectroscopic-data-nmr-ms-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b096440?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

